Benzene, (2-ethylbutyl)-
Description
Benzene, (2-ethylbutyl)- (CAS 19219-85-3), also known as (2-ethylbutyl)benzene, is an alkyl-substituted benzene derivative with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol . Its structure consists of a benzene ring attached to a branched 2-ethylbutyl chain (C₆H₁₃). Key thermodynamic properties include a boiling point of 489.81 K (216.66°C) and calculated parameters such as:
- Heat of formation (ΔfH°gas): -59.76 kJ/mol
- Gibbs free energy of formation (ΔfG°): 160.13 kJ/mol
- Octanol-water partition coefficient (logP): 3.665 .
The compound’s steric and electronic properties are influenced by the branched alkyl chain, which affects its reactivity and physical behavior. Applications may include use as an intermediate in organic synthesis or in industrial formulations requiring lipophilic aromatic compounds.
Properties
CAS No. |
19219-85-3 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
2-ethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(4-2)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
XLXKNHSGAGUAKZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)CC1=CC=CC=C1 |
Canonical SMILES |
CCC(CC)CC1=CC=CC=C1 |
Other CAS No. |
19219-85-3 |
Synonyms |
(2-Ethylbutyl)benzene |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
Benzene derivatives, including benzene, (2-ethylbutyl)-, primarily undergo electrophilic aromatic substitution reactions due to the stability of the aromatic ring. The typical reactions include:
-
Halogenation : Reaction with halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
-
Nitration : Reaction with nitric acid in the presence of sulfuric acid to introduce a nitro group.
-
Sulfonation : Reaction with sulfur trioxide or concentrated sulfuric acid to introduce a sulfonic acid group.
The general mechanism for these reactions involves the formation of a positively charged intermediate (benzenonium ion), followed by deprotonation to restore aromaticity.
Friedel-Crafts Alkylation
Benzene, (2-ethylbutyl)- can be synthesized through Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst:
This reaction can lead to polyalkylation if not controlled properly. The alkyl substituent can influence the reactivity of the benzene ring, making it more susceptible to further substitutions.
Oxidation Reactions
Benzene, (2-ethylbutyl)- can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. The oxidation can lead to the formation of various products depending on the conditions:
-
Hydroxylation : The addition of hydroxyl groups can occur under specific conditions, forming phenolic compounds.
-
Nitro Compounds : Reaction with nitrogen dioxide can yield nitro derivatives.
The oxidation pathways often involve radical intermediates and can produce complex mixtures of products.
Reduction Reactions
Reduction reactions can convert functional groups into alkanes or alcohols. For example, nitro groups introduced via nitration can be reduced to amines using hydrogen in the presence of catalysts like palladium or platinum.
Research Findings and Mechanisms
Recent studies have focused on the reaction mechanisms and kinetics involving benzene, (2-ethylbutyl)-:
-
Electrophilic Substitution Mechanism : A two-step mechanism is proposed where an electrophile forms a sigma bond with the benzene ring, creating a benzenonium ion that is subsequently deprotonated to yield the substituted product .
-
Kinetics of Oxidative Reactions : The oxidation of ethylbenzene has been studied using density functional theory, revealing that major products include ethylphenol and various peroxy radicals under atmospheric conditions .
These findings underscore the importance of understanding both reaction pathways and conditions for optimizing yields in synthetic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of (2-ethylbutyl)benzene with structurally related alkylbenzenes and substituted benzene derivatives is summarized below:
*Estimated based on structural analogs.
Key Observations:
- Molecular Weight and Boiling Point : The boiling point of (2-ethylbutyl)benzene is higher than smaller alkylbenzenes (e.g., toluene: 383.3 K) due to increased molecular weight and van der Waals interactions . However, branching reduces boiling points compared to linear isomers (e.g., n-hexylbenzene: ~506 K).
- Lipophilicity (logP) : The logP of 3.665 reflects moderate hydrophobicity, higher than methoxy-substituted derivatives (logP ~1.8 for 1,2-dimethoxybenzene) but lower than highly branched or unsaturated analogs .
Reactivity and Electronic Effects
Electrophilic Aromatic Substitution (EAS) : The 2-ethylbutyl group is an electron-donating substituent via inductive effects, activating the benzene ring toward EAS. Substitution occurs preferentially at the para position due to steric hindrance from the bulky alkyl chain .
Reduction Behavior : Unlike benzene derivatives with reducible functional groups (e.g., nitrobenzene), (2-ethylbutyl)benzene is less reactive in catalytic hydrogenation. Its stability under Birch reduction conditions (NH₃/Na) is untested but likely high due to the absence of electron-withdrawing groups .
Thermodynamic and Kinetic Stability
- Thermodynamic Stability : The compound’s calculated enthalpy of formation (ΔfH°gas = -59.76 kJ/mol) indicates moderate stability, comparable to other alkylbenzenes.
- Hydration Free Energy : While specific data for (2-ethylbutyl)benzene are unavailable, analogs suggest unfavorable hydration (ΔΔG > 0) due to high hydrophobicity, limiting water solubility .
Industrial and Environmental Relevance
- Applications : Alkylbenzenes are used in surfactants, lubricants, and polymer precursors. The branched structure of (2-ethylbutyl)benzene may enhance thermal stability in high-temperature applications relative to linear chains .
- Toxicity : Alkylbenzenes are generally less toxic than benzene itself, but prolonged exposure risks remain unquantified for this derivative .
Q & A
Q. What are the recommended methods for synthesizing Benzene, (2-ethylbutyl)- in laboratory settings?
The synthesis typically involves alkylation of benzene using a 2-ethylbutyl halide (e.g., bromide or chloride) in the presence of a Lewis acid catalyst like AlCl₃. Friedel-Crafts alkylation is a common approach, though steric hindrance from the branched 2-ethylbutyl group may require optimized reaction conditions (e.g., extended reaction times or elevated temperatures) . Purification can be achieved via fractional distillation, with GC-MS or NMR used to verify structural integrity .
Q. How can researchers characterize the purity and structure of Benzene, (2-ethylbutyl)-?
Key analytical methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight (C₁₂H₁₈, MW 162.27 g/mol) and detect impurities .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide details on substituent positioning and alkyl chain conformation .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-H stretching in alkyl chains) . Cross-referencing data with NIST Standard Reference Database entries ensures accuracy .
Q. What are the solubility and stability properties of Benzene, (2-ethylbutyl)- under standard laboratory conditions?
The compound is hydrophobic due to its alkyl chain, with limited solubility in polar solvents (e.g., water) but high solubility in non-polar solvents like hexane. Stability tests under varying pH and temperature conditions should be conducted, with degradation monitored via HPLC or UV-Vis spectroscopy. NIST thermochemical data (e.g., enthalpy of formation) can inform reactivity predictions .
Advanced Research Questions
Q. How can computational models predict the reactivity of Benzene, (2-ethylbutyl)- in electrophilic substitution reactions?
Density Functional Theory (DFT) simulations can model electronic effects of the 2-ethylbutyl substituent on benzene’s aromatic ring. Parameters include:
Q. What strategies resolve contradictions in reported spectral data for Benzene, (2-ethylbutyl)-?
Discrepancies in spectral peaks (e.g., IR or NMR) may arise from isomerism or impurities. Approaches include:
Q. How does the 2-ethylbutyl substituent influence benzene’s toxicological profile compared to simpler alkylbenzenes?
While general benzene toxicity data exist (e.g., hematotoxicity ), branched alkyl chains may alter metabolism. Advanced studies should:
- Use in vitro models (e.g., liver microsomes) to track hydroxylation pathways.
- Compare metabolites (e.g., phenylalkyl alcohols) via LC-MS/MS .
- Assess bioaccumulation potential using logP calculations (predicted ~4.2 for C₁₂H₁₈) .
Q. What are the challenges in detecting Benzene, (2-ethylbutyl)- in environmental samples?
Low volatility and matrix interference complicate analysis. Optimize extraction using solid-phase microextraction (SPME) paired with GC-MS. For aquatic systems, employ isotope dilution (e.g., ¹³C-labeled analogs) to improve quantification limits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
